molecular formula C22H19N3O3 B4740602 5-biphenyl-4-yl-1-(2-methoxyethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

5-biphenyl-4-yl-1-(2-methoxyethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B4740602
M. Wt: 373.4 g/mol
InChI Key: PJJSFKYQOCUWIH-UHFFFAOYSA-N
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Description

5-biphenyl-4-yl-1-(2-methoxyethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of medicinal chemistry .

Mechanism of Action

Target of Action

The primary targets of the compound “5-(4-biphenylyl)-1-(2-methoxyethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” are various kinases, including tyrosine kinase , extracellular regulated protein kinases – ABL kinase , phosphatidylinositol-3 kinase , mammalian target of rapamycin , p38 mitogen-activated protein kinases , BCR-ABL , dihydrofolate reductase , cyclin-dependent kinase , phosphodiesterase , KRAS and fibroblast growth factor receptors . These targets play crucial roles in cell signaling pathways, and their inhibition can lead to the prevention of cancer cell proliferation.

Mode of Action

The compound interacts with its targets by binding to the active sites of these kinases, thereby inhibiting their activity . This results in the disruption of the signaling pathways that these kinases are involved in, leading to the inhibition of cancer cell proliferation.

Biochemical Pathways

The compound affects various biochemical pathways, including those involving the aforementioned kinases . The inhibition of these pathways disrupts the normal functioning of cancer cells, leading to their death. The downstream effects include the inhibition of cell proliferation, induction of apoptosis, and prevention of angiogenesis.

Pharmacokinetics

A related compound has been reported to demonstrate good oral pharmacokinetic properties with a bioavailability value of 453% when administered at a dose of 25 mg/kg in rats

Result of Action

The result of the compound’s action is the inhibition of cancer cell proliferation. By disrupting the signaling pathways that these cells rely on for growth and survival, the compound effectively prevents the cells from proliferating .

Biochemical Analysis

Biochemical Properties

5-(4-biphenylyl)-1-(2-methoxyethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione: plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. Notably, this compound has been shown to inhibit tyrosine kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these enzymes, 5-(4-biphenylyl)-1-(2-methoxyethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can modulate various cellular processes, including cell proliferation and differentiation .

Cellular Effects

The effects of 5-(4-biphenylyl)-1-(2-methoxyethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione on cells are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the activity of extracellular regulated protein kinases, which are involved in the regulation of cell growth and survival . Additionally, 5-(4-biphenylyl)-1-(2-methoxyethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can alter gene expression patterns, leading to changes in the production of proteins that are essential for cellular functions .

Molecular Mechanism

At the molecular level, 5-(4-biphenylyl)-1-(2-methoxyethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, this compound has been shown to inhibit the activity of dihydrofolate reductase, an enzyme involved in DNA synthesis . By inhibiting this enzyme, 5-(4-biphenylyl)-1-(2-methoxyethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can disrupt the replication of cancer cells, making it a potential anticancer agent .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-(4-biphenylyl)-1-(2-methoxyethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term studies have shown that 5-(4-biphenylyl)-1-(2-methoxyethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can have lasting effects on cellular function, including sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of 5-(4-biphenylyl)-1-(2-methoxyethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione vary with different dosages in animal models. At low doses, this compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing side effects.

Metabolic Pathways

5-(4-biphenylyl)-1-(2-methoxyethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione: is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . The compound can also affect metabolic flux, leading to changes in the levels of various metabolites . These interactions are crucial for understanding the pharmacokinetics and pharmacodynamics of 5-(4-biphenylyl)-1-(2-methoxyethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione .

Transport and Distribution

The transport and distribution of 5-(4-biphenylyl)-1-(2-methoxyethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione within cells and tissues are mediated by specific transporters and binding proteins . This compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects . Understanding the transport and distribution of 5-(4-biphenylyl)-1-(2-methoxyethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is essential for predicting its therapeutic and toxicological outcomes.

Subcellular Localization

The subcellular localization of 5-(4-biphenylyl)-1-(2-methoxyethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione plays a critical role in its activity and function. This compound can be targeted to specific compartments or organelles within the cell, such as the nucleus and mitochondria . Post-translational modifications, such as phosphorylation, can influence its localization and activity . These factors are important for understanding the precise mechanisms by which 5-(4-biphenylyl)-1-(2-methoxyethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione exerts its effects.

Preparation Methods

The synthesis of 5-biphenyl-4-yl-1-(2-methoxyethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures. The reaction conditions often include refluxing in butanol with sodium methoxide as a base . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

5-biphenyl-4-yl-1-(2-methoxyethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Comparison with Similar Compounds

Similar compounds include other pyrido[2,3-d]pyrimidine derivatives, such as:

    Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another potent CDK2 inhibitor.

What sets 5-biphenyl-4-yl-1-(2-methoxyethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione apart is its unique biphenyl and methoxyethyl substituents, which enhance its biological activity and specificity .

Properties

IUPAC Name

1-(2-methoxyethyl)-5-(4-phenylphenyl)pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3/c1-28-14-13-25-20-19(21(26)24-22(25)27)18(11-12-23-20)17-9-7-16(8-10-17)15-5-3-2-4-6-15/h2-12H,13-14H2,1H3,(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJJSFKYQOCUWIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=NC=CC(=C2C(=O)NC1=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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